2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a chlorophenyl group, a sulfonyl group, and a naphthothiazole moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthothiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a sulfonylation reaction, where a chlorobenzene derivative reacts with a sulfonyl chloride in the presence of a base.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic chlorophenyl group can undergo nucleophilic aromatic substitution, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Sulfoxides and Sulfones: from oxidation.
Amines and Thiols: from reduction.
Substituted Aromatics: from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the sulfonyl group is particularly important for binding to biological targets.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure is conducive to modifications that can enhance its pharmacological properties, such as increasing its bioavailability or specificity for certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The naphthothiazole moiety may intercalate with DNA or interact with other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- These compounds share similar core structures but differ in the substituents on the phenyl ring, which can significantly affect their chemical reactivity and biological activity.
2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide: is compared with compounds like and .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-13-6-8-14(9-7-13)27(24,25)11-17(23)21-19-22-18-15-4-2-1-3-12(15)5-10-16(18)26-19/h1-4,6-9H,5,10-11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURCNSSCYPRMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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